molecular formula C26H20FN3O3 B2918741 14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866349-58-8

14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No. B2918741
CAS RN: 866349-58-8
M. Wt: 441.462
InChI Key: GLRRIQNOJVXGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a useful research compound. Its molecular formula is C26H20FN3O3 and its molecular weight is 441.462. The purity is usually 95%.
BenchChem offers high-quality 14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Reactions

Research on compounds with similar structural motifs often focuses on synthetic methodologies and reaction mechanisms. For example, the reaction of 3-methoxy-2-methylphenol with 2-ethoxyvinylphosphonic dichloride highlights innovative approaches to synthesizing complex molecules, potentially relevant for the development of new materials or pharmaceuticals (Yu. M. Sadykova et al., 2011). Similarly, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives demonstrate the intersection of organic synthesis and biologically active compounds (H. Bektaş et al., 2007).

Biological Activities

Compounds containing fluorophenyl and methoxyphenyl groups have been explored for their biological activities. For instance, fluorinated retinoic acids and their analogues have been investigated for their potential in causing regression of chemically induced skin papillomas in mice (Allen J. Lovey et al., 1981). This highlights the pharmaceutical applications of such compounds in developing treatments for skin conditions.

Material Science and Mesomorphic Properties

In the realm of materials science, the design and synthesis of compounds with specific functional groups can lead to novel materials with unique properties. For example, the study on chiral benzoates and fluorobenzoates explores the synthesis of compounds exhibiting mesomorphic properties, which could be useful in the development of new liquid crystal displays (K. Milewska et al., 2015).

properties

IUPAC Name

14-(4-fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3/c1-31-22-5-3-2-4-17(22)14-30-15-20-25(16-6-8-18(27)9-7-16)28-29-26(20)19-12-23-24(13-21(19)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRRIQNOJVXGPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14-(4-Fluorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

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